BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Lipophilicity Permeability logP

Procure this exclusive Life Chemicals HTS screening compound featuring a pyrazin-2-yl-imidazole scaffold validated in BTK patent literature. With a moderate logP of 3.31, tPSA of 72 Ų, and only 4 rotatable bonds, it serves as an ideal comparator for studying substituent effects (e.g., trifluoromethyl vs. methylsulfanyl) on permeability and non-specific binding. The scaffold is poised for focused library generation via amide hydrolysis and diversification. Guaranteed high purity; bulk quantities available. Inquire now for a competitive quotation.

Molecular Formula C17H14F3N5O
Molecular Weight 361.328
CAS No. 2034508-27-3
Cat. No. B2420623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
CAS2034508-27-3
Molecular FormulaC17H14F3N5O
Molecular Weight361.328
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C17H14F3N5O/c18-17(19,20)13-3-1-2-12(10-13)16(26)24-7-9-25-8-6-23-15(25)14-11-21-4-5-22-14/h1-6,8,10-11H,7,9H2,(H,24,26)
InChIKeyAUMALFIOJJQRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 2034508-27-3): Screening Compound Baseline and Physicochemical Profile


N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 2034508-27-3) is a synthetic small-molecule screening compound sourced from the Life Chemicals HTS library, featuring a pyrazin-2-yl–imidazole core linked via an ethylene spacer to a 3-(trifluoromethyl)benzamide moiety [1]. It belongs to the broader class of pyrazine-imidazole-benzamide derivatives that appear in kinase inhibitor patent families, particularly those targeting Bruton's Tyrosine Kinase (BTK) [2]. The compound has a molecular weight of 361.33 Da, a calculated logP of 3.31, a topological polar surface area (tPSA) of 72 Ų, one hydrogen bond donor, and four rotatable bonds [1]. Critically, no quantitative biological activity data (IC₅₀, Kd, Ki, or cellular potency) are available for this compound in any public database including ChEMBL and PubChem [1].

Why Close Analogs of CAS 2034508-27-3 Cannot Be Interchanged Without Risk: Physicochemical Divergence in the Pyrazine-Imidazole-Benzamide Series


Within the pyrazine-imidazole-ethyl-benzamide chemotype, ostensibly minor structural modifications produce large shifts in key physicochemical parameters that govern solubility, permeability, and target engagement. The target compound's 3-CF₃ substitution yields a logP of 3.31, whereas the 2-methylsulfanyl analog (CAS 2034508-60-4) drops to an XLogP3 of 1.0 — a difference exceeding two log units that would profoundly alter membrane partitioning and protein binding [1][2]. Similarly, replacing the pyrazine ring with pyrimidine (CAS 1448057-07-5) changes hydrogen-bonding capacity at a position critical for hinge-region kinase recognition . These differences mean that even structurally adjacent library members cannot serve as reliable surrogates for one another in screening cascades; selection of the specific compound must be driven by the exact physicochemical and structural requirements of the assay system.

Quantitative Differentiation Evidence for CAS 2034508-27-3 Versus Closest Structural Analogs


LogP Differentiation: 2.3-Unit Lipophilicity Advantage Over the 2-Methylsulfanyl Analog

The target compound (CAS 2034508-27-3) exhibits a calculated logP of 3.31, which is 2.31 log units higher than the XLogP3 of 1.0 for the 2-methylsulfanyl analog (CAS 2034508-60-4) [1][2]. This difference reflects the replacement of the ortho-methylsulfanyl group with a meta-trifluoromethyl group on the benzamide ring. In kinase inhibitor lead optimization, logP values in the 3–4 range are generally associated with improved passive membrane permeability compared to values near 1.0, which may limit cellular penetration [3]. However, the higher logP also carries an increased risk of promiscuous binding and reduced aqueous solubility.

Lipophilicity Permeability logP Physicochemical profiling Kinase inhibitor design

Topological Polar Surface Area Differentiation: 26 Ų Lower tPSA Versus the 2-Methylsulfanyl Analog

The target compound has a computed tPSA of 72 Ų, which is 26 Ų lower than the 98 Ų tPSA of the 2-methylsulfanyl analog (CAS 2034508-60-4) [1][2]. The 72 Ų value falls below the commonly cited 90 Ų threshold for good oral absorption and below the 60–70 Ų range often associated with favorable blood-brain barrier penetration [3]. In contrast, the analog's tPSA of 98 Ų exceeds the 90 Ų threshold, predicting reduced oral absorption relative to the target compound.

Polar surface area Oral bioavailability CNS penetration tPSA

Rotatable Bond Count: Reduced Conformational Flexibility Relative to 2-Methylsulfanyl and Pyrimidine Analogs

The target compound contains 4 rotatable bonds, compared to 6 for the 2-methylsulfanyl analog (CAS 2034508-60-4) and an estimated 5 for the pyrimidine analog (CAS 1448057-07-5) [1][2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and may contribute to improved ligand efficiency when potency is eventually measured. The difference of 2 rotatable bonds between the target and the methylsulfanyl analog is substantial; medicinal chemistry guidelines suggest that each rotatable bond above ~5 is associated with a measurable decrease in the probability of favorable oral bioavailability [3].

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Pyrazine-vs-Pyrimidine Hinge-Binder Differentiation: Implications for Kinase Selectivity Profiles

The target compound employs a pyrazin-2-yl group at the imidazole 2-position, whereas the closely related analog CAS 1448057-07-5 substitutes a pyrimidin-2-yl group [1] . In kinase inhibitor design, the pyrazine vs. pyrimidine choice at the hinge-binding region alters the nitrogen lone-pair orientation and hydrogen-bonding geometry to the kinase hinge region (typically the backbone NH and carbonyl of the gatekeeper+3 residue). Published patent literature on pyrazine-imidazole-benzamide scaffolds demonstrates that this single-atom change can redirect kinase selectivity: BTK inhibitor patents (e.g., US9481682B2) explicitly claim pyrazine-containing variants as distinct chemical matter from their pyrimidine counterparts, with binding data showing Ki values in the sub-nanomolar range for optimized pyrazine-imidazole BTK inhibitors [2]. While the target compound itself lacks measured kinase activity, the scaffold precedent indicates that the pyrazine N1/N4 positioning is a deliberate design element for kinase hinge recognition.

Kinase hinge binder Pyrazine Pyrimidine BTK Kinase selectivity

Critical Transparency Note: Absence of Direct Biological Activity Data for CAS 2034508-27-3

It must be explicitly stated that no quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or cellular potency) exist in any public database for this specific compound. ZINC15 records: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. All differentiation evidence presented above is therefore physicochemical or class-level in nature. Users selecting this compound for screening should be aware that its biological activity profile is entirely uncharacterized, and procurement decisions must be based on the structural and physicochemical rationale rather than on any demonstrated target engagement.

Data gap Screening compound Uncharacterized Procurement risk

Recommended Application Scenarios for CAS 2034508-27-3 Based on Physicochemical Differentiation Evidence


Kinase-Focused Fragment-Based or HTS Screening Where Pyrazine Hinge-Binder Chemistry Is Prioritized

The target compound is best deployed in kinase inhibitor screening campaigns — particularly those targeting BTK, Tec-family, or related tyrosine kinases — where the pyrazin-2-yl-imidazole scaffold provides a demonstrated hinge-binding motif [1]. Its inclusion in a screening library is warranted when the screening cascade has been designed around pyrazine-containing chemotypes, as supported by BTK patent literature showing potent inhibition (Ki = 0.248 nM for structurally related pyrazine-imidazole compounds) [1]. The compound's moderate logP (3.31) and tPSA (72 Ų) are compatible with both biochemical and cell-based assay formats [2].

Physicochemical Comparator Studies Requiring Controlled Lipophilicity and Polarity Variation

This compound is a valuable member of a congeneric series for studying the impact of substituent effects on physicochemical properties. When compared head-to-head with the 2-methylsulfanyl analog (Δ logP = −2.3, Δ tPSA = +26 Ų), the target compound provides a clean test of how trifluoromethyl vs. methylsulfanyl substitution affects permeability, solubility, and non-specific binding in a given assay system [1][2]. Such comparator studies are essential for building internal QSAR models that guide lead optimization.

Conformational Restriction Studies: Evaluating the Role of Rotatable Bond Count in Ligand Efficiency

With only 4 rotatable bonds — the fewest among its closest analogs — the target compound is well-suited for studies investigating the relationship between conformational flexibility and binding thermodynamics [1]. When screened alongside the more flexible 2-methylsulfanyl analog (6 rotatable bonds), the target compound can serve as a test case for whether reduced entropic penalty translates to improved ligand efficiency in a given target system [1][2].

Building Block for Focused Library Synthesis Around the Pyrazine-Imidazole Core

Given the absence of biological characterization, the compound's highest immediate utility may be as a synthetic intermediate or core scaffold for generating focused libraries. The pyrazin-2-yl-imidazole-ethylamine substructure (accessible via amide hydrolysis) can be diversified with alternative benzoyl chlorides or sulfonyl chlorides to explore structure-activity relationships against kinase panels [1]. This approach leverages the scaffold's established presence in kinase inhibitor patent space while generating novel, potentially patentable chemical matter.

Quote Request

Request a Quote for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.